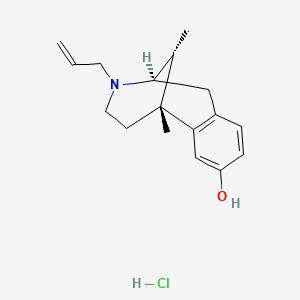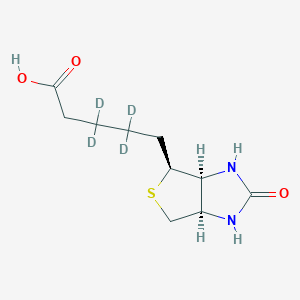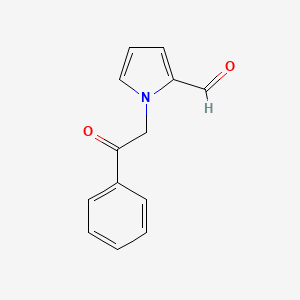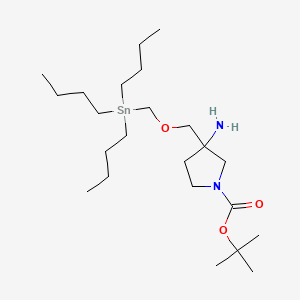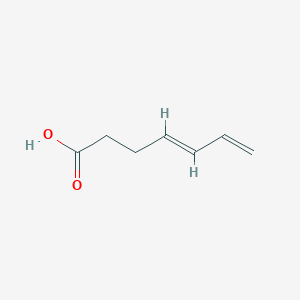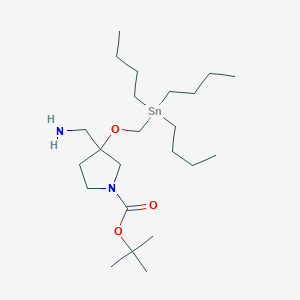
tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with an aminomethyl group and a tributylstannylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Attachment of the Tributylstannylmethoxy Group: The tributylstannylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable stannylating agent is used to replace a leaving group on the pyrrolidine ring.
Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butyl protecting group to prevent unwanted reactions during the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carboxyl group or the stannyl group, leading to the formation of alcohols or alkanes.
Substitution: The tributylstannylmethoxy group can be replaced by other nucleophiles through substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a suitable catalyst or base.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Bioconjugation: It can be used in bioconjugation reactions to attach bioactive molecules to biomolecules, aiding in the study of biological processes.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Analytical Chemistry: It can be used as a standard or reagent in analytical chemistry for the detection and quantification of various analytes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate depends on its specific application. In catalysis, it acts as a ligand, coordinating to a metal center and facilitating the activation of substrates. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to modulation of their activity.
Comparación Con Compuestos Similares
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the tributylstannylmethoxy group, making it less versatile in catalysis.
tert-Butyl 3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate: Lacks the aminomethyl group, reducing its potential in bioconjugation and drug development.
Uniqueness: The presence of both the aminomethyl and tributylstannylmethoxy groups in tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate makes it a highly versatile compound with applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C23H48N2O3Sn |
|---|---|
Peso molecular |
519.3 g/mol |
Nombre IUPAC |
tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21N2O3.3C4H9.Sn/c1-10(2,3)16-9(14)13-6-5-11(7-12,8-13)15-4;3*1-3-4-2;/h4-8,12H2,1-3H3;3*1,3-4H2,2H3; |
Clave InChI |
FITIMZOFKJTPHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)COC1(CCN(C1)C(=O)OC(C)(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)
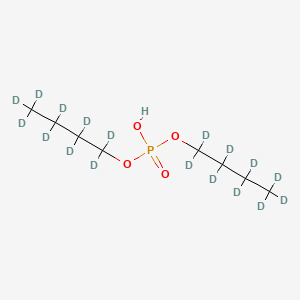
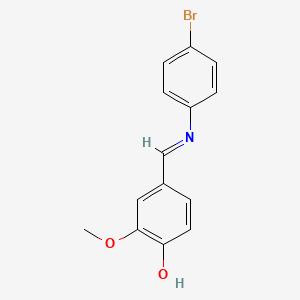
![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)
![3-[(4-tert-butylphenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12052184.png)
![1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12052185.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)
